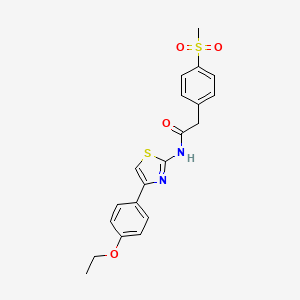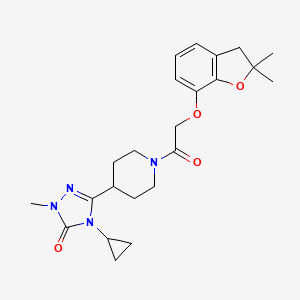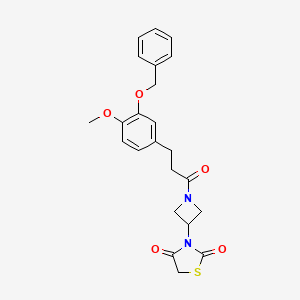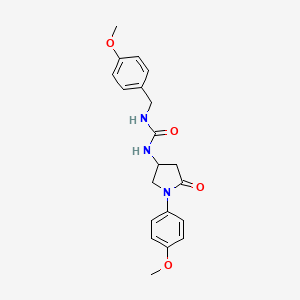
1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as MBMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Analysis Techniques
- Deuterium Labeling for LC–MS Analysis : 1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, a compound related to the one , was synthesized with deuterium labeling to serve as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis. This approach facilitates the study of drug absorption, distribution, and other pharmacokinetic properties due to the chemical and isotope purity of the labeled compound (Liang et al., 2020).
Chemical Structure and Function
- Glycogen Synthase Kinase 3β (GSK-3β) Inhibition : The compound N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, closely related to the specified urea derivative, has been identified as a derivative of AR-A014418, a known inhibitor of glycogen synthase kinase 3β (GSK-3β). This enzyme plays a significant role in various biological processes, including cell division and metabolism. The study of such compounds aids in understanding the molecular basis of diseases and the development of therapeutic agents (Lough et al., 2010).
Novel Urea Derivatives
- Natural Source Derivatives : Research on Pentadiplandra brazzeana roots led to the isolation of four urea derivatives, including a new compound and others reported from a natural source for the first time. This discovery contributes to the expanding library of naturally occurring urea derivatives and their potential applications in medicinal chemistry and pharmacology (Tsopmo et al., 1999).
Therapeutic Potential and Drug Development
- Radiolabeling for PET Studies : The synthesis of carbon-11 labeled N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a selective inhibitor of GSK-3β, for positron emission tomography (PET) studies exemplifies the use of urea derivatives in investigating brain activity and neurodegenerative diseases. Although the compound exhibited poor brain penetration, the methodology provides a foundation for developing radiotracers to study various biological targets (Vasdev et al., 2005).
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-17-7-3-14(4-8-17)12-21-20(25)22-15-11-19(24)23(13-15)16-5-9-18(27-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDGOSDMESQBRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2374838.png)


![N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2374841.png)
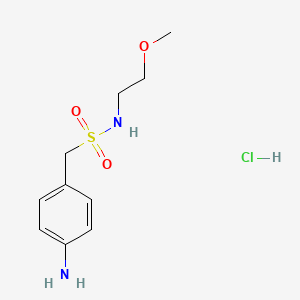
![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2374844.png)

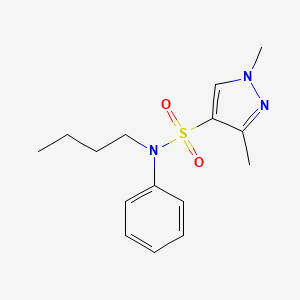
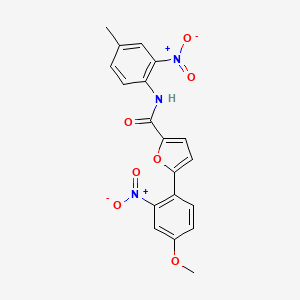
![Methyl 3-[[4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenoxy]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2374852.png)

